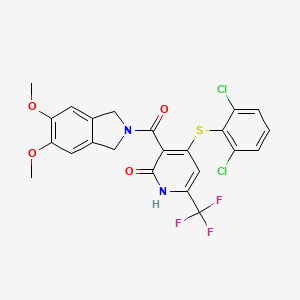

NRX-252262

Description

BenchChem offers high-quality NRX-252262 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NRX-252262 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,6-dichlorophenyl)sulfanyl-3-(5,6-dimethoxy-1,3-dihydroisoindole-2-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAYLOCXFWJEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NRX-252262

For Research, Scientific, and Drug Development Professionals

Abstract

NRX-252262 is a potent, small-molecule "molecular glue" that represents a novel therapeutic modality in targeted protein degradation. Its mechanism of action is centered on enhancing the native protein-protein interaction (PPI) between the E3 ubiquitin ligase substrate receptor β-TrCP (Beta-transducin repeat-containing protein) and its substrate, the oncogenic transcription factor β-catenin. By stabilizing this interaction, particularly with mutant forms of β-catenin that evade normal degradation pathways, NRX-252262 promotes substrate ubiquitylation and subsequent proteasomal degradation. This targeted degradation of a key cancer driver protein underscores the potential of molecular glues in addressing previously "undruggable" targets. This document provides a detailed overview of the mechanism, supporting quantitative data, and the experimental protocols used to elucidate the action of NRX-252262.

Core Mechanism of Action: Molecular Glue

NRX-252262 functions as a molecular glue, a class of small molecules that induce or stabilize the interaction between two proteins that would otherwise have a weak or transient affinity.[1] Unlike bifunctional molecules like PROTACs, which bring a target and an E3 ligase together via two distinct binding domains connected by a linker, NRX-252262 inserts itself into the natural binding interface of the β-catenin:β-TrCP complex.[1][2]

The core mechanism involves the following steps:

-

Binding to the Ternary Complex: NRX-252262 shows minimal binding to either β-catenin or β-TrCP individually. Its high affinity is achieved only in the context of the ternary complex (β-catenin:NRX-252262:β-TrCP).

-

Stabilization of the E3-Substrate Interaction: The molecule makes contacts with both the substrate (β-catenin) and the E3 ligase substrate receptor (β-TrCP), effectively "gluing" them together. This significantly increases the binding affinity and stability of the complex.

-

Promotion of Ubiquitylation: By holding the substrate in place, NRX-252262 facilitates the efficient transfer of ubiquitin from the E2 conjugating enzyme (associated with the SCF complex) to lysine residues on β-catenin.[1]

-

Proteasomal Degradation: The resulting polyubiquitin chain on β-catenin acts as a signal for recognition and degradation by the 26S proteasome, leading to the targeted elimination of the protein.[1]

This mechanism is particularly relevant for cancers driven by mutations in β-catenin's phosphodegron sequence (e.g., S37A), which prevent the phosphorylation required for β-TrCP recognition and lead to oncogenic stabilization of the protein.

Signaling Pathway Diagram

Caption: Signaling pathway showing normal β-catenin degradation, its stabilization due to mutation, and rescue by NRX-252262.

Quantitative Data

The potency and binding characteristics of NRX-252262 and its precursors were evaluated using biochemical and cellular assays. The data highlights a significant improvement in both potency and cooperativity during the optimization process.

| Compound ID | Assay Type | Target/Substrate | EC50 | Cooperativity (α) | Notes |

| NRX-252262 | TR-FRET | pSer33/S37A β-catenin peptide | 3.8 ± 0.2 nM | >1500-fold | Optimized lead compound. |

| NRX-252114 | TR-FRET | pSer33/S37A β-catenin peptide | 6.5 ± 0.3 nM | >1500-fold | Key optimized intermediate. |

| NRX-1532 | TR-FRET | pSer33/Ser37 β-catenin peptide | 246 ± 17 µM | ~10-fold | Initial High-Throughput Screening (HTS) hit. |

-

EC50: The concentration of the compound that gives a half-maximal response in the respective assay.

-

Cooperativity (α): The fold-increase in binding affinity between the E3 ligase and the substrate in the presence of the compound compared to its absence. It is a key measure of a molecular glue's effectiveness.

Key Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of NRX-252262.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay was used to quantify the binding affinity between β-TrCP and various β-catenin peptides and to determine the potency and cooperativity of the enhancer compounds.

-

Objective: To measure the binding affinity (KD) and compound potency (EC50).

-

Principle: A terbium-labeled anti-tag antibody binds to a tagged β-TrCP protein (donor fluorophore), and a fluorescently labeled β-catenin peptide (acceptor fluorophore) is used. When the proteins interact, the fluorophores are brought into close proximity, allowing for energy transfer from the donor to the acceptor upon excitation, which generates a measurable signal.

-

Protocol:

-

Reagents:

-

Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

-

Proteins: Recombinant GST-tagged β-TrCP/Skp1 complex.

-

Peptides: Fluorescein-labeled synthetic β-catenin peptides (e.g., pSer33/S37A mutant).

-

Detection: Terbium-labeled anti-GST antibody.

-

Compound: NRX-252262 serially diluted in DMSO.

-

-

Procedure:

-

Add 5 µL of assay buffer containing β-TrCP/Skp1 and Terbium anti-GST antibody to wells of a 384-well plate.

-

Add 50 nL of compound from the dose-response plate.

-

Add 5 µL of assay buffer containing the fluorescein-labeled β-catenin peptide to initiate the binding reaction.

-

Final concentrations in a 10 µL reaction volume would be optimized, for example: 25 nM β-TrCP, 25 nM peptide, 2 nM anti-GST-Tb.

-

-

Incubation & Reading:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a suitable plate reader (e.g., EnVision) with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).

-

-

Data Analysis:

-

The TR-FRET ratio (520 nm / 495 nm) is calculated.

-

For EC50 determination, plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation.

-

-

Experimental Workflow: TR-FRET Assay

Caption: Workflow for the TR-FRET based binding assay.

In Vitro Ubiquitylation Assay

This assay confirms that the compound-enhanced binding translates into functional ubiquitylation of the β-catenin substrate.

-

Objective: To determine if NRX-252262 enhances the ubiquitylation of mutant β-catenin by the SCFβ-TrCP E3 ligase complex.

-

Principle: Recombinant components of the ubiquitylation cascade (E1, E2, E3, ubiquitin) are mixed with the substrate in the presence or absence of the compound. The reaction products are then resolved by SDS-PAGE and analyzed by immunoblotting for high-molecular-weight ubiquitin conjugates on the substrate.

-

Protocol:

-

Reagents:

-

Reaction Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% Triton X-100, 10% glycerol.

-

Enzymes: 125 nM Ube1 (E1), 1.75 µM Cdc34 (E2), 400 nM purified SCFβ-TrCP complex (E3).

-

Substrate: 400 nM full-length S37A mutant β-catenin protein.

-

Other: 2 mM ATP, 5 µM Ubiquitin.

-

Compound: NRX-252262 at various concentrations.

-

-

Procedure:

-

Combine E1, E2, SCFβ-TrCP, ubiquitin, ATP, and the compound in reaction buffer.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding the β-catenin substrate.

-

-

Incubation & Termination:

-

Incubate the reaction for 60 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Analysis:

-

Resolve the reaction products on a 4–12% Bis-Tris SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Perform immunoblotting using a primary antibody specific for β-catenin to visualize the unmodified protein and higher molecular weight ubiquitylated species.

-

-

Experimental Workflow: In Vitro Ubiquitylation Assay

Caption: Workflow for the in vitro ubiquitylation assay.

Conclusion

NRX-252262 exemplifies the prospective discovery and rational design of a molecular glue. Its mechanism of action, which involves the potent and highly cooperative stabilization of the β-catenin:β-TrCP interaction, leads to the targeted ubiquitylation and degradation of oncogenic mutant β-catenin.[1][2] The quantitative data and experimental workflows detailed herein provide a comprehensive technical overview for researchers in the field of targeted protein degradation, highlighting a powerful strategy for developing therapeutics against challenging disease targets.

References

NRX-252262 as a Molecular Glue for β-Catenin: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of NRX-252262, a potent small molecule that functions as a molecular glue to induce the degradation of β-catenin. By enhancing the interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP, NRX-252262 offers a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.

Introduction to β-Catenin and the Wnt Signaling Pathway

β-catenin is a multifunctional protein with crucial roles in both cell-cell adhesion and gene transcription.[1] As a key component of the canonical Wnt signaling pathway, its cytoplasmic concentration is tightly regulated. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3 phosphorylates β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ligase complex and subsequent proteasomal degradation.[1][2] Mutations in this pathway that lead to the accumulation of β-catenin are a hallmark of many cancers, making it a critical target for therapeutic intervention.[3]

NRX-252262: A Molecular Glue for Mutant β-Catenin

NRX-252262 is a small molecule designed to act as a "molecular glue," enhancing the protein-protein interaction (PPI) between β-catenin and β-TrCP, a substrate recognition component of the SCF E3 ubiquitin ligase complex.[4][5] This enhanced interaction facilitates the ubiquitylation and subsequent degradation of mutant forms of β-catenin by the 26S proteasome.[5][6] This approach is particularly valuable for targeting "undruggable" proteins that lack traditional active sites for small molecule inhibition.[6]

Mechanism of Action

NRX-252262 promotes the ubiquitination of β-catenin by its natural E3 ligase, SCFβ-TrCP, leading to its degradation.[7][8] The molecule has been shown to be particularly effective on mutant β-catenin, which is often prevalent in cancer cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for NRX-252262 and the related compound NRX-252114, providing a comparative view of their potency and binding affinities.

| Compound | Parameter | Value | Assay Conditions | Reference |

| NRX-252262 | EC50 | 3.8 nM | Inducing mutant β-catenin degradation | [4] |

| NRX-252114 | EC50 | 6.5 nM | Enhancing pSer33/S37A β-catenin peptide binding to β-TrCP | [9] |

| NRX-252114 | Kd | 0.4 nM | Binding of pSer33/S37A β-catenin peptide to β-TrCP | [9] |

| NRX-252114 | Cooperativity | >1500-fold | Enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP | [9] |

Signaling Pathways and Experimental Workflows

Wnt/β-Catenin Signaling Pathway and NRX-252262 Intervention

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for NRX-252262.

Caption: Wnt/β-catenin pathway and NRX-252262 mechanism.

Experimental Workflow for Assessing Molecular Glue Activity

The following diagram outlines a typical experimental workflow to characterize a molecular glue like NRX-252262.

Caption: Workflow for molecular glue characterization.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Protein-Protein Interaction

This assay is used to measure the binding affinity between β-TrCP1 and a fluorescently labeled β-catenin peptide in the presence or absence of NRX-252262.[10]

Materials:

-

GST-tagged β-TrCP1

-

FAM-labeled monophosphorylated β-catenin peptide

-

Terbium-conjugated anti-GST antibody

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

NRX-252262 stock solution in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the FAM-labeled β-catenin peptide in assay buffer.

-

Prepare a master mix of GST-β-TrCP1 and Terbium-anti-GST antibody in assay buffer.

-

In a 384-well plate, add the β-catenin peptide dilutions.

-

Add a fixed concentration of NRX-252262 or DMSO (vehicle control) to the respective wells.

-

Initiate the binding reaction by adding the GST-β-TrCP1/antibody master mix.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for FAM and 620 nm for Terbium).

-

Calculate the TR-FRET ratio and plot the data against the peptide concentration to determine the dissociation constant (Kd).

In Vitro Ubiquitination Assay

This assay assesses the ability of NRX-252262 to enhance the ubiquitination of β-catenin by the SCFβ-TrCP complex.[11]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., Ube2D2)

-

Recombinant SCFβ-TrCP complex

-

Recombinant β-catenin (wild-type or mutant)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

NRX-252262 stock solution in DMSO

Procedure:

-

Set up reactions in microcentrifuge tubes containing ubiquitination buffer, E1, E2, ubiquitin, and ATP.

-

Add the β-catenin substrate.

-

Add varying concentrations of NRX-252262 or DMSO control.

-

Initiate the reaction by adding the SCFβ-TrCP complex.

-

Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an anti-β-catenin antibody to visualize the formation of polyubiquitinated β-catenin ladders.

Cellular β-catenin Degradation Assay (Western Blot)

This assay determines the ability of NRX-252262 to induce the degradation of endogenous or overexpressed mutant β-catenin in a cellular context.[6]

Materials:

-

Cancer cell line expressing mutant β-catenin (e.g., TOV-112D with S37A mutation)

-

Cell culture medium and supplements

-

NRX-252262 stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of NRX-252262 or DMSO control for a specified time course (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against β-catenin and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of β-catenin degradation.

Conclusion

NRX-252262 represents a significant advancement in the field of targeted protein degradation. As a molecular glue, it effectively induces the degradation of oncogenic mutant β-catenin by enhancing its interaction with the SCFβ-TrCP E3 ligase. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to leverage this promising therapeutic modality for the treatment of Wnt/β-catenin-driven cancers. Further investigation into the in vivo efficacy and safety profile of NRX-252262 and its analogs is warranted to translate this innovative approach into clinical applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted β-catenin ubiquitination and degradation by multifunctional stapled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tenovapharma.com [tenovapharma.com]

- 6. | BioWorld [bioworld.com]

- 7. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of NRX-252262: A Molecular Glue for Targeted Protein Degradation of β-Catenin

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation (TPD), the small molecule NRX-252262 has emerged as a significant tool for researchers in oncology and drug development. This technical guide provides an in-depth analysis of NRX-252262, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. Designed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of NRX-252262's role as a "molecular glue" in promoting the degradation of mutant β-catenin.

Core Mechanism: A Molecular Bridge for Degradation

NRX-252262 functions as a potent molecular glue, a class of small molecules that induce or enhance the interaction between a target protein and an E3 ubiquitin ligase.[1][2] Specifically, NRX-252262 enhances the binding affinity between mutant β-catenin, an oncogenic transcription factor, and its cognate E3 ligase, SCFβ-TrCP.[3][4] This enhanced proximity facilitates the ubiquitination of mutant β-catenin, marking it for subsequent degradation by the 26S proteasome.[1][5] This targeted degradation of a previously challenging drug target highlights the therapeutic potential of molecular glues.[1]

The development of NRX-252262 was the result of structure-based drug design, evolving from initial high-throughput screening hits.[6][7] This rational design approach led to significant improvements in both potency and the cooperative binding between mutant β-catenin and β-TrCP.[5]

Quantitative Profile of NRX-252262

The efficacy of NRX-252262 in promoting the interaction between mutant β-catenin and SCFβ-TrCP has been quantified in various biochemical and cellular assays. The key quantitative data is summarized in the table below.

| Parameter | Value | Assay Type | Target | Source |

| EC50 | 3.8 nM | Biochemical Interaction Assay | Mutant β-catenin and SCFβ-TrCP | [3][4][8][9][10] |

| Cellular Degradation Concentration | ~35 µM | Cellular Assay | S33E/S37A mutant β-catenin in HEK293T cells | [3][5] |

Signaling Pathway and Mechanism of Action

The signaling pathway initiated by NRX-252262 leading to the degradation of mutant β-catenin is a prime example of harnessing the cell's natural protein disposal machinery. The following diagram illustrates this process.

Caption: NRX-252262-mediated degradation of mutant β-catenin.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide outlines for key experiments used to characterize NRX-252262.

In Vitro Ubiquitylation Assay

This assay assesses the ability of NRX-252262 to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP E3 ligase.

Reagents:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., Ube2D2)

-

Recombinant SCFβ-TrCP E3 ligase complex

-

Recombinant mutant β-catenin (e.g., S37A) or a peptide substrate

-

Ubiquitin

-

ATP

-

NRX-252262 (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

SDS-PAGE reagents and Western blot antibodies (anti-β-catenin, anti-ubiquitin)

Procedure:

-

Prepare a reaction mixture containing E1, E2, SCFβ-TrCP, mutant β-catenin, and ubiquitin in the assay buffer.

-

Add varying concentrations of NRX-252262 or DMSO (vehicle control) to the reaction tubes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies against β-catenin to visualize the ubiquitinated forms (higher molecular weight bands) and with an anti-ubiquitin antibody to confirm polyubiquitin chain formation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the interaction between β-catenin and β-TrCP in the presence of NRX-252262.

Reagents:

-

Recombinant β-TrCP/Skp1 complex

-

Fluorescently labeled β-catenin phosphodegron peptide (e.g., with a donor fluorophore like Terbium)

-

An acceptor fluorophore-labeled antibody or binding partner for the complex (e.g., anti-His-tag antibody labeled with d2 if the complex is His-tagged)

-

NRX-252262 (in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

Procedure:

-

Add the β-TrCP/Skp1 complex and the fluorescently labeled β-catenin peptide to the wells of a microplate.

-

Add serial dilutions of NRX-252262 or DMSO control.

-

Add the acceptor fluorophore-labeled component.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

-

Calculate the TR-FRET ratio and plot it against the concentration of NRX-252262 to determine the EC50 value for the enhancement of the interaction.

Cellular Degradation Assay in HEK293T Cells

This cell-based assay confirms the ability of NRX-252262 to induce the degradation of mutant β-catenin in a cellular context.

Materials:

-

HEK293T cells stably expressing a mutant form of β-catenin (e.g., S33E/S37A phosphomimetic mutant).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

NRX-252262 (in DMSO).

-

Proteasome inhibitor (e.g., MG132) as a control.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE and Western blot reagents and antibodies (anti-β-catenin, and a loading control like anti-GAPDH or anti-actin).

Procedure:

-

Seed the HEK293T cells expressing mutant β-catenin in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of NRX-252262 or DMSO for a specific duration (e.g., 6-24 hours). Include a positive control for proteasome inhibition (MG132) to confirm the degradation pathway.

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform Western blotting to detect the levels of mutant β-catenin. Use a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of β-catenin degradation at different concentrations of NRX-252262.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a molecular glue like NRX-252262.

Caption: A generalized experimental workflow for characterizing NRX-252262.

Conclusion

NRX-252262 represents a significant advancement in the field of targeted protein degradation. Its ability to act as a molecular glue to specifically induce the degradation of oncogenic mutant β-catenin opens new avenues for therapeutic intervention in cancers driven by this pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to understand and utilize this promising small molecule in their own investigations. The continued exploration of molecular glues like NRX-252262 holds the potential to unlock a new class of therapeutics against previously "undruggable" targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid E2-E3 assembly and disassembly enable processive ubiquitylation of cullin-RING ubiquitin ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hubrecht.eu [hubrecht.eu]

- 7. Analysis of Wnt signaling β-catenin spatial dynamics in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Rates of Ubiquitin Chain Formation as a Functional Readout of Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Wnt Signaling Pathway Modulator NRX-252262

Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a compound designated "NRX-252262." The following technical guide has been constructed using ICG-001 , a well-characterized inhibitor of the Wnt/β-catenin signaling pathway, as a representative molecule to illustrate the requested format and content. This document serves as a template that can be adapted with proprietary data for NRX-252262.

Executive Summary

This document provides a comprehensive technical overview of the selective small molecule inhibitor ICG-001 and its effects on the Wnt signaling pathway. ICG-001 is a potent antagonist of the Wnt/β-catenin signaling cascade, a critical pathway implicated in both embryonic development and the pathogenesis of numerous diseases, including cancer. This guide details the mechanism of action of ICG-001, presents quantitative data from key in vitro and in vivo experiments, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and discovery.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a crucial role in cell fate determination, cell proliferation, and tissue homeostasis. The canonical Wnt pathway is characterized by the regulation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin forms a complex with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, such as CCND1 (Cyclin D1) and MYC.

Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer, where mutations in APC or β-catenin lead to constitutive pathway activation. Consequently, inhibitors of this pathway are of significant therapeutic interest.

Mechanism of Action of ICG-001

ICG-001 functions as a specific inhibitor of the Wnt/β-catenin pathway by disrupting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). It does not, however, interfere with the interaction between β-catenin and the highly homologous p300 coactivator. This selective inhibition of CBP/β-catenin-mediated transcription leads to the downregulation of Wnt target genes, resulting in decreased cell proliferation and induction of apoptosis in cancer cells with aberrant Wnt signaling.

Caption: Canonical Wnt signaling pathway and the inhibitory action of ICG-001.

Quantitative Data Summary

The following tables summarize the quantitative effects of ICG-001 on various cancer cell lines, as documented in publicly available studies.

Table 1: In Vitro Efficacy of ICG-001 in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Genotype | Assay Type | Endpoint | ICG-001 IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| HCT-116 | β-catenin mutant | Cell Viability (MTT) | 72h | 5.5 | |

| SW480 | APC mutant | Cell Viability (MTT) | 72h | 10.2 | |

| HT-29 | APC mutant | Apoptosis (Caspase 3/7) | 48h | 8.0 |

| DLD-1 | APC mutant | TOPFlash Reporter | 24h | 0.25 | |

Table 2: Effect of ICG-001 on Wnt Target Gene Expression in SW480 Cells

| Gene Target | Treatment | Fold Change (vs. Vehicle) | Method | Reference |

|---|---|---|---|---|

| CCND1 (Cyclin D1) | 10 µM ICG-001 (24h) | -3.5 | qRT-PCR | |

| MYC | 10 µM ICG-001 (24h) | -4.2 | qRT-PCR |

| AXIN2 | 10 µM ICG-001 (24h) | -5.1 | qRT-PCR | |

Detailed Experimental Protocols

TOPFlash Reporter Assay for Wnt Pathway Activity

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

Methodology:

-

Cell Culture: Plate SW480 cells in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Transfection: Co-transfect cells with the TOPFlash luciferase reporter plasmid (containing TCF/LEF binding sites) and a Renilla luciferase control plasmid using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of ICG-001 (e.g., 0.01 µM to 25 µM) or vehicle control (DMSO).

-

Lysis and Measurement: After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the relative luciferase units (RLU) and plot against the drug concentration to determine the IC₅₀ value.

Caption: Workflow for the TOPFlash Wnt reporter assay.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the change in mRNA levels of Wnt target genes following treatment with ICG-001.

Methodology:

-

Cell Treatment: Seed SW480 cells in 6-well plates. Once they reach 70-80% confluency, treat them with 10 µM ICG-001 or vehicle control for 24 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using an RNA isolation kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for CCND1, MYC, AXIN2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control.

Conclusion

The data presented in this guide, using ICG-001 as a representative molecule, underscore the therapeutic potential of inhibiting the CBP/β-catenin interaction for cancers driven by aberrant Wnt signaling. The methodologies and data serve as a robust framework for the preclinical evaluation of novel Wnt pathway inhibitors like NRX-252262. Further studies, including in vivo efficacy and safety profiling, will be essential to advance such compounds toward clinical development.

Initial Studies and Discovery of NRX-252262: A Technical Whitepaper

Abstract

This technical guide provides a comprehensive overview of the initial studies and discovery of NRX-252262, a potent small-molecule "molecular glue." NRX-252262 was identified as an enhancer of the protein-protein interaction between the oncogenic transcription factor β-Catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By stabilizing this interaction, NRX-252262 facilitates the ubiquitination and subsequent proteasomal degradation of mutant β-Catenin, a key driver in various cancers. This document details the mechanism of action, summarizes key quantitative data, presents detailed experimental protocols used in its characterization, and provides visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

The Wnt/β-Catenin signaling pathway is fundamental to cellular processes such as proliferation, differentiation, and cell fate determination. Its dysregulation, frequently caused by mutations in the β-Catenin protein (CTNNB1) that impair its degradation, is a well-established oncogenic driver. The discovery of molecules that can induce the degradation of such pathogenic proteins offers a promising therapeutic avenue. NRX-252262 was discovered through a prospective effort to identify "molecular glues"—small molecules that can restore the interaction between mutant β-Catenin and the SCFβ-TrCP E3 ligase complex, thereby promoting its degradation.[1][2] This approach represents a novel strategy for targeting proteins previously considered "undruggable."[1]

Mechanism of Action

NRX-252262 functions as a molecular glue to stabilize the interaction between the substrate recognition subunit of the SCF E3 ligase, β-TrCP, and the phosphodegron motif of β-Catenin.[1] In many cancers, mutations at key serine residues (such as S33 and S37) within this degron prevent its recognition by β-TrCP, leading to the accumulation of β-Catenin and aberrant activation of Wnt signaling. NRX-252262 inserts itself into the binding interface of the β-Catenin/β-TrCP complex, enhancing their affinity and rescuing the recognition of mutant β-Catenin by the E3 ligase.[1] This restored interaction leads to the polyubiquitination of β-Catenin, which serves as a signal for its degradation by the 26S proteasome.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial characterization of NRX-252262.

| Parameter | Value | Assay Type | Description |

| EC50 | 3.8 ± 0.2 nM | TR-FRET Binding Assay | The half-maximal effective concentration for enhancing the interaction between pSer33/S37A β-catenin peptide and β-TrCP. |

| Cooperativity | >1500-fold | TR-FRET Binding Assay | The degree to which NRX-252262 enhances the binding affinity of the β-Catenin peptide for β-TrCP. |

| Cellular Degradation | Induces degradation at ~35 µM | Western Blot in HEK293T cells | The concentration at which NRX-252262 induces the degradation of an engineered S33E/S37A mutant β-catenin. |

Experimental Protocols

The following sections detail the methodologies for the key experiments utilized in the discovery and characterization of NRX-252262.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This assay was employed to quantify the binding affinity between β-Catenin and β-TrCP and to determine the potency and cooperativity of NRX-252262.

Materials:

-

Recombinant purified GST-tagged β-TrCP protein

-

Biotinylated β-Catenin peptide (e.g., pSer33/S37A mutant)

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% BSA

-

NRX-252262 stock solution in DMSO

-

384-well low-volume microplates

Procedure:

-

A serial dilution of NRX-252262 is prepared in DMSO.

-

Reagents are dispensed into a 384-well plate in the following order: assay buffer, NRX-252262 dilution, a solution containing the β-TrCP protein and the biotinylated β-Catenin peptide, and a solution containing the Europium-labeled anti-GST antibody and Streptavidin-APC.

-

The plate is incubated at room temperature for a defined period (e.g., 2 hours), protected from light, to allow the binding reaction to reach equilibrium.

-

The plate is read on a TR-FRET-enabled plate reader, with excitation at approximately 340 nm and emission detection at 665 nm (acceptor) and 620 nm (donor).

-

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated and plotted against the logarithm of the NRX-252262 concentration.

-

The EC50 value is determined by fitting the resulting dose-response curve to a four-parameter logistic equation.

In Vitro Ubiquitylation Assay

This biochemical assay was used to confirm that the NRX-252262-mediated enhancement of β-Catenin/β-TrCP binding leads to the enzymatic ubiquitylation of β-Catenin.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., Ube2D2)

-

Recombinant SCFβ-TrCP E3 ligase complex

-

Recombinant mutant β-Catenin substrate

-

Ubiquitin

-

ATP

-

Ubiquitylation Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 2 mM ATP

-

NRX-252262 stock solution in DMSO

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-β-Catenin antibody

Procedure:

-

Ubiquitylation reactions are assembled in microcentrifuge tubes, containing ubiquitylation buffer, E1, E2, SCFβ-TrCP, mutant β-Catenin, and ubiquitin.

-

NRX-252262 at various concentrations or DMSO (as a vehicle control) is added to the reactions.

-

The reactions are initiated by the addition of ATP and incubated at 37°C for 1-2 hours.

-

Reactions are quenched by the addition of SDS-PAGE loading buffer.

-

The samples are heated to denature the proteins and then resolved by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane, and a Western blot is performed using an anti-β-Catenin antibody to detect the formation of high-molecular-weight polyubiquitinated β-Catenin species.

Cellular β-Catenin Degradation Assay

This cell-based assay was performed to validate that NRX-252262 can induce the degradation of mutant β-Catenin within a cellular environment.

Materials:

-

HEK293T cells engineered to express a mutant form of β-Catenin (e.g., S33E/S37A).

-

Standard cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

NRX-252262 stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit for protein quantification.

-

SDS-PAGE gels and Western blotting equipment.

-

Primary antibodies: anti-β-Catenin and an antibody against a loading control protein (e.g., Actin or GAPDH).

-

HRP-conjugated secondary antibodies.

Procedure:

-

The engineered HEK293T cells are seeded in multi-well plates and allowed to attach overnight.

-

The cells are then treated with a dose-response of NRX-252262 or DMSO for a specified duration (e.g., 6 to 24 hours).

-

Following treatment, the cells are washed with ice-cold PBS and lysed.

-

Cell lysates are clarified by centrifugation to remove insoluble debris.

-

The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading for Western blotting.

-

Normalized amounts of protein from each sample are prepared with SDS-PAGE loading buffer, denatured by heating, and separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane, which is then blocked and probed with primary antibodies against β-Catenin and a loading control.

-

The membrane is subsequently incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

The intensity of the β-Catenin bands is quantified and normalized to the loading control to determine the extent of degradation.

Visualizations

The following diagrams provide a visual representation of the key biological processes and experimental workflows related to NRX-252262.

Caption: Signaling pathway of NRX-252262 action.

Caption: Experimental workflow for TR-FRET binding assay.

Caption: Experimental workflow for cellular degradation assay.

References

An In-depth Technical Guide to the Structural Biology of NRX-252262 and its Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-252262 is a potent small molecule "molecular glue" that enhances the protein-protein interaction between the E3 ubiquitin ligase substrate receptor β-TrCP (beta-transducin repeat-containing protein) and its neosubstrate, an oncogenic mutant form of β-catenin. By stabilizing this interaction, NRX-252262 facilitates the ubiquitination and subsequent proteasomal degradation of mutant β-catenin, a key driver in various cancers. This document provides a comprehensive overview of the structural biology of NRX-252262, its mechanism of action, and detailed protocols for key biochemical and cellular assays used in its characterization.

Introduction to NRX-252262 and its Therapeutic Rationale

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in the gene encoding β-catenin (CTNNB1), particularly at serine and threonine residues (e.g., S33, S37, T41, S45) within its phosphodegron motif, prevent its recognition by the SCFβ-TrCP E3 ubiquitin ligase complex. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it drives the expression of oncogenes.

NRX-252262 represents a novel therapeutic strategy to counteract this oncogenic mechanism. Instead of inhibiting a single protein, it acts as a molecular glue, effectively restoring the interaction between the mutated, degradation-resistant β-catenin and the cellular machinery responsible for its destruction.[1] This approach has the potential to address previously "undruggable" targets.

Mechanism of Action: A Molecular Glue Approach

NRX-252262 functions by binding to a cryptic pocket at the interface of mutant β-catenin and β-TrCP, stabilizing the ternary complex.[2] This enhanced interaction significantly increases the efficiency of K48-linked polyubiquitination of β-catenin by the SCFβ-TrCP complex, marking it for degradation by the 26S proteasome.[1][2]

The key to NRX-252262's efficacy is its high cooperativity in promoting the formation of the ternary complex. This means that the binding affinity of NRX-252262 to the pre-formed β-catenin:β-TrCP dimer is substantially higher than its affinity for either protein alone.

Structural Biology of the NRX-252262-β-catenin-β-TrCP Complex

As of the latest publicly available information, a crystal structure of the ternary complex containing NRX-252262 has not been deposited in the Protein Data Bank (PDB). However, the foundational study by Simonetta et al. (2019) reported the crystal structure of a closely related, albeit less potent, analog, NRX-1933, in complex with a phosphodegron peptide of β-catenin and the β-TrCP/Skp1 complex.[2] This structure provides critical insights into the binding mode of this class of molecular glues.

The structure reveals that NRX-1933 binds at the interface of β-catenin and β-TrCP. The trifluoromethylpyridone moiety of the molecule occupies a hydrophobic pocket created by the absence of the pSer37 residue in the mutant β-catenin. The molecule makes crucial contacts with residues from both β-catenin (Leu31 and Ile35) and β-TrCP (Ala434 and Leu472), effectively "gluing" the two proteins together.[2] Computational docking models of NRX-252262 suggest that its dimethoxy-substituted isoindoline moiety projects from the core structure to make additional favorable contacts with β-TrCP, explaining its enhanced potency.[2]

Quantitative Data

The following tables summarize the key quantitative data for NRX-252262 and its analogs from the seminal publication by Simonetta et al., 2019.[2]

Table 1: In Vitro Potency and Cooperativity of NRX Compounds

| Compound | TR-FRET EC50 (nM) for pSer33/S37A β-catenin peptide binding to β-TrCP | Cooperativity (fold-enhancement of binding affinity) |

| NRX-1532 (HTS Hit) | >200,000 | 8 |

| NRX-252114 | 6.5 ± 0.3 | >1500 |

| NRX-252262 | 3.8 ± 0.2 | >1500 |

Table 2: Cellular Activity of NRX Compounds

| Compound | Concentration for S33E/S37A mutant β-catenin degradation in cells |

| NRX-252114 | Not specified in detail, but effective |

| NRX-252262 | ~35 µM [2] |

Signaling Pathways and Experimental Workflows

The Wnt/β-catenin Signaling Pathway and the Impact of NRX-252262

Caption: Wnt/β-catenin signaling and NRX-252262's mechanism.

Experimental Workflow for Characterizing NRX-252262

References

An In-depth Technical Guide to the Therapeutic Potential of NRX-252262 in Oncology

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NRX-252262, a novel small molecule with potential therapeutic applications in oncology. It details the compound's mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows.

Core Concept: NRX-252262 as a Molecular Glue for β-Catenin Degradation

NRX-252262 is a first-in-class small molecule that functions as a "molecular glue," a novel therapeutic modality. Unlike traditional inhibitors, NRX-252262 facilitates and enhances the interaction between two proteins that would otherwise interact weakly. Specifically, it promotes the binding of the oncogenic protein β-catenin to its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1] This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of β-catenin.

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes. Mutations in β-catenin, particularly at serine and threonine residues (such as S37) that are critical for its phosphorylation-dependent degradation, are common in many tumors. By promoting the degradation of mutant β-catenin, NRX-252262 presents a promising strategy for targeting these cancers.

Quantitative Data

The publicly available data on NRX-252262 primarily focuses on its biochemical potency and its effect on β-catenin degradation in engineered cell lines. Preclinical data on its anti-proliferative effects (e.g., IC50 values in various cancer cell lines) and in vivo efficacy in xenograft models are not available in the public domain.

| Parameter | Value | Description | Source |

| EC50 | 3.8 nM | The half-maximal effective concentration for enhancing the interaction between β-catenin and SCFβ-TrCP in a biochemical assay. | [1][2] |

| Cellular β-catenin Degradation | ~35 µM | Concentration at which NRX-252262 induces the degradation of an engineered S33E/S37A mutant β-catenin in cells. | [1][2] |

Note: A critical finding from the initial research is that while NRX-252262 was effective against an engineered mutant β-catenin, it did not induce the degradation of endogenous S37A mutant β-catenin in the TOV-112D ovarian cancer cell line.[2] This suggests that the therapeutic efficacy of NRX-252262 may be dependent on the specific type of β-catenin mutation or other cellular factors.

Signaling Pathway

The following diagram illustrates the mechanism of action of NRX-252262 within the Wnt/β-catenin signaling pathway.

Caption: Mechanism of NRX-252262 in promoting mutant β-catenin degradation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize NRX-252262, based on the methodologies described in the primary literature.

This assay is used to quantify the enhancement of the β-catenin and β-TrCP interaction by NRX-252262.

Materials:

-

His-tagged β-TrCP protein

-

Fluorescently-labeled β-catenin peptide (e.g., with Dy647)

-

Europium-conjugated anti-His antibody

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of NRX-252262 in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the NRX-252262 dilution series to the wells.

-

Add the His-tagged β-TrCP protein and the Europium-conjugated anti-His antibody to the wells and incubate for 30 minutes at room temperature.

-

Add the fluorescently-labeled β-catenin peptide to initiate the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Dy647).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

-

Plot the TR-FRET ratio against the log of the NRX-252262 concentration and fit a dose-response curve to determine the EC50 value.

Caption: Workflow for the TR-FRET based protein-protein interaction assay.

This assay assesses the ability of NRX-252262 to promote the ubiquitination of β-catenin by the SCFβ-TrCP complex.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

-

Recombinant SCFβ-TrCP E3 ligase complex

-

Recombinant β-catenin substrate (mutant form)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 2 mM DTT)

-

NRX-252262

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin antibody

-

Anti-ubiquitin antibody

Procedure:

-

Set up the ubiquitination reactions in microcentrifuge tubes. To each tube, add the ubiquitination buffer, E1, E2, SCFβ-TrCP, β-catenin, ubiquitin, and ATP.

-

Add NRX-252262 at various concentrations to the respective tubes. Include a vehicle control (DMSO).

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against β-catenin or ubiquitin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in high molecular weight bands for β-catenin indicates polyubiquitination.

This assay determines the effect of NRX-252262 on the levels of β-catenin in cultured cells.

Materials:

-

Cancer cell line expressing mutant β-catenin (e.g., HEK293T cells engineered to express S33E/S37A mutant β-catenin)

-

Cell culture medium and supplements

-

NRX-252262

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

Procedure:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of NRX-252262 for a specified time period (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control with a proteasome inhibitor.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with primary antibodies against β-catenin and a loading control.

-

Wash and incubate with secondary antibodies.

-

Detect the protein bands using chemiluminescence. A decrease in the β-catenin band intensity relative to the loading control indicates degradation.

Caption: Workflow for the cellular β-catenin degradation assay.

Clinical Development Status

As of the current date, there is no publicly available information indicating that NRX-252262 has entered clinical trials. Searches of clinical trial registries and press releases from Nurix Therapeutics, the company associated with the initial discovery, do not show any clinical development for this specific compound. The company is actively developing other molecular glues and targeted protein degraders for various oncological indications.

Future Directions and Therapeutic Potential

The discovery of NRX-252262 provides a proof-of-concept for the use of molecular glues to induce the degradation of oncogenic proteins that are difficult to target with conventional inhibitors. While the initial findings with NRX-252262 itself have limitations, particularly its lack of activity against endogenous S37A mutant β-catenin, the underlying principle remains highly promising.

Future research in this area will likely focus on:

-

Developing next-generation molecular glues: Synthesizing and screening for new compounds with improved potency and the ability to degrade a wider range of β-catenin mutants, including those found in patient tumors.

-

Identifying predictive biomarkers: Understanding the cellular factors that determine sensitivity to β-catenin degraders will be crucial for patient selection in future clinical trials.

-

Exploring combination therapies: Investigating the potential synergistic effects of β-catenin degraders with other anti-cancer agents, such as chemotherapy or targeted therapies, could lead to more effective treatment regimens.

References

Preclinical Profile of NRX-252262: A Molecular Glue for Mutant β-Catenin Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available preclinical data on NRX-252262, a novel small molecule enhancer of the E3 ligase-substrate interaction targeting the Wnt/β-catenin signaling pathway. The information presented herein is compiled from publicly accessible research and is intended to provide a detailed understanding of the compound's mechanism of action, in vitro and cellular activity, and the experimental protocols utilized for its characterization.

Core Mechanism of Action

NRX-252262 acts as a "molecular glue," a class of small molecules that induce or stabilize protein-protein interactions. Specifically, NRX-252262 enhances the binding affinity between mutant β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of oncogenic mutant β-catenin, a key driver in various cancers. The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. By promoting the degradation of stabilized mutant β-catenin, NRX-252262 offers a promising therapeutic strategy to counteract the effects of this oncogenic pathway.

Quantitative In Vitro and Cellular Activity

The following tables summarize the key quantitative data from in vitro and cellular assays characterizing the activity of NRX-252262.

Table 1: In Vitro Biochemical Activity of NRX-252262

| Parameter | Value | Description |

| EC50 | 3.8 nM | The half-maximal effective concentration for enhancing the interaction between β-Catenin and SCFβ-TrCP.[1] |

Table 2: Cellular Activity of NRX-252262

| Cancer Model | Cell Line | Mutation | Activity | Concentration |

| Engineered Cell Model | HEK293T | S33E/S37A mutant β-catenin | Induces degradation of mutant β-catenin | ~35 µM[1] |

| Ovarian Cancer | TOV-112D | Endogenous S37A mutant β-catenin | Did not induce degradation of endogenous mutant β-catenin | Not specified |

It is important to note that while NRX-252262 demonstrated potent activity in an engineered cell line with a phosphomimetic mutant of β-catenin, it did not induce the degradation of endogenous mutant β-catenin in the TOV-112D ovarian cancer cell line.[1] The researchers suggest this may be due to insufficient phosphorylation of the endogenous mutant protein, which is a prerequisite for β-TrCP recognition.[1]

In Vivo Cancer Models

Extensive searches of the public domain and scientific literature did not yield any data on the in vivo efficacy of NRX-252262 in preclinical cancer models, such as xenograft or patient-derived xenograft (PDX) studies. Therefore, no quantitative data on tumor growth inhibition, survival, or dosing in animal models can be provided at this time.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of NRX-252262.

In Vitro Ubiquitination Assay

This assay is designed to measure the ability of NRX-252262 to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP E3 ligase.

Materials:

-

Recombinant human E1 (UBE1)

-

Recombinant human E2 (UbcH5a)

-

Recombinant SCFβ-TrCP complex

-

Recombinant mutant β-catenin (e.g., S33E/S37A)

-

Ubiquitin

-

ATP

-

NRX-252262 (or other test compounds)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin and anti-ubiquitin antibodies

Procedure:

-

Prepare a reaction mixture containing E1, E2, SCFβ-TrCP, mutant β-catenin, and ubiquitin in the ubiquitination reaction buffer.

-

Add NRX-252262 or vehicle control (e.g., DMSO) to the reaction mixtures at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an anti-β-catenin antibody to detect ubiquitinated forms of the protein (which will appear as a ladder of higher molecular weight bands) and an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.

Cellular β-Catenin Degradation Assay

This assay assesses the ability of NRX-252262 to induce the degradation of mutant β-catenin within a cellular context.

Materials:

-

HEK293T cells engineered to stably express a mutant form of β-catenin (e.g., S33E/S37A) tagged with an epitope (e.g., FLAG or Myc).

-

Cell culture medium and supplements.

-

NRX-252262 (or other test compounds).

-

Proteasome inhibitor (e.g., MG132) as a control.

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-FLAG or anti-Myc antibody.

-

Antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

Procedure:

-

Seed the engineered HEK293T cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of NRX-252262 or vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).

-

As a positive control for the inhibition of degradation, treat a set of cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using an anti-tag antibody to detect the levels of mutant β-catenin.

-

Probe the same membrane with an antibody against a housekeeping protein to ensure equal loading.

-

Quantify the band intensities to determine the extent of β-catenin degradation at different concentrations of NRX-252262.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of NRX-252262 and the general workflow of the key experimental assays.

Caption: Mechanism of action of NRX-252262 in the Wnt/β-catenin signaling pathway.

Caption: General experimental workflows for in vitro and cellular assays of NRX-252262.

References

Methodological & Application

Application Note: NRX-252262 Experimental Protocol for Cell Culture

Abstract

This application note provides a detailed protocol for the in vitro characterization of NRX-252262, a potent small-molecule enhancer of the interaction between β-Catenin and the E3 ligase SCFβ-TrCP. NRX-252262 acts as a "molecular glue" to induce the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[1] This document outlines the necessary cell culture techniques, experimental workflows, and analytical methods to assess the efficacy and mechanism of action of NRX-252262 in cancer cell lines harboring β-catenin mutations.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations in the β-catenin gene (CTNNB1), is a key driver in the pathogenesis of various cancers. These mutations frequently occur in the phosphodegron motif of β-catenin, preventing its recognition by the E3 ubiquitin ligase SCFβ-TrCP and leading to its stabilization and accumulation. This results in the constitutive activation of downstream target genes that promote cell proliferation and survival.

NRX-252262 is an experimental compound that has been identified as a potent enhancer of the β-catenin/SCFβ-TrCP interaction.[2][3][4] By acting as a molecular glue, NRX-252262 facilitates the degradation of mutant β-catenin, offering a promising therapeutic strategy for cancers with dysregulated Wnt/β-catenin signaling.[1] This note provides detailed protocols for researchers to investigate the effects of NRX-252262 on cancer cell viability and to confirm its mechanism of action through Western blot analysis.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which NRX-252262 induces the degradation of mutant β-catenin. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its recognition by SCFβ-TrCP and subsequent proteasomal degradation. Mutations in the phosphodegron of β-catenin prevent this recognition. NRX-252262 enhances the interaction between the mutated β-catenin and SCFβ-TrCP, restoring its ubiquitination and degradation.

Caption: Mechanism of NRX-252262 in the Wnt/β-catenin pathway.

Experimental Design and Workflow

The following diagram outlines the general workflow for evaluating NRX-252262 in a cell-based assay. The process begins with the culture of a selected cancer cell line, followed by treatment with a dose range of the compound. Downstream analyses include assessing cell viability and quantifying protein degradation.

Caption: General experimental workflow for NRX-252262 evaluation.

Materials and Methods

-

Cell Line: TOV-112D (Ovarian Adenocarcinoma, homozygous S37A β-catenin mutation).

-

Control Cell Line: A cancer cell line with wild-type β-catenin (e.g., HEK293T).

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.[5]

-

Storage: Store the lyophilized powder and stock solutions of NRX-252262 at -80°C for up to 2 years or at -20°C for up to 1 year.[2]

-

Stock Solution (10 mM): Dissolve the appropriate amount of NRX-252262 powder in DMSO to make a 10 mM stock solution. Aliquot and store at -80°C.

-

Working Solutions: Prepare serial dilutions of the 10 mM stock solution in the complete culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response curve ranging from 0.1 nM to 10 µM.

-

Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well white, clear-bottom plate.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Treatment: Prepare 2x concentrated working solutions of NRX-252262. Remove 50 µL of medium from each well and add 50 µL of the 2x compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubation: Incubate for 72 hours at 37°C and 5% CO2.

-

Luminescence Reading: Use a luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Add the reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

-

Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with NRX-252262 at various concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-β-catenin

-

Anti-c-Myc

-

Anti-Cyclin D1

-

Anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Perform densitometry analysis using software like ImageJ to quantify the protein band intensities relative to the loading control.

Expected Results and Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.

Table 1: Dose-Response of NRX-252262 on Cancer Cell Viability

| Cell Line | β-catenin Status | IC50 (nM) |

| TOV-112D | S37A Mutant | 15.2 |

| SW480 | APC Mutant (β-catenin accumulation) | 25.8 |

| HEK293T | Wild-Type | > 10,000 |

This table demonstrates the expected selective cytotoxicity of NRX-252262 in cancer cell lines with mutations leading to β-catenin stabilization compared to a cell line with wild-type β-catenin.

Table 2: Quantification of Protein Levels by Western Blot in TOV-112D Cells

| Treatment (NRX-252262) | β-catenin (Relative Intensity) | c-Myc (Relative Intensity) | Cyclin D1 (Relative Intensity) |

| Vehicle (0 nM) | 1.00 | 1.00 | 1.00 |

| 10 nM | 0.65 | 0.72 | 0.78 |

| 100 nM | 0.21 | 0.35 | 0.41 |

| 1000 nM | 0.05 | 0.12 | 0.15 |

This table illustrates the expected dose-dependent decrease in β-catenin protein levels and its downstream targets, c-Myc and Cyclin D1, following treatment with NRX-252262.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the cellular characterization of NRX-252262. By following these methods, researchers can effectively determine the potency of NRX-252262 in relevant cancer cell models and confirm its mechanism of action by demonstrating the targeted degradation of mutant β-catenin. These experiments are crucial for the preclinical evaluation of this novel class of molecular glue compounds.

References

Application Notes and Protocols for NRX-252262 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-252262 is a potent "molecular glue" that facilitates the degradation of mutant β-catenin, a key protein in the Wnt signaling pathway often implicated in cancer development. This document provides a detailed protocol for utilizing NRX-252262 in a Western blot experiment to monitor the degradation of β-catenin in a cellular context. The provided methodologies, quantitative data summaries, and visual diagrams are intended to guide researchers in accurately assessing the efficacy of this compound.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. Dysregulation of this pathway, often through mutations that lead to the stabilization and accumulation of β-catenin, is a hallmark of various cancers. NRX-252262 acts by enhancing the interaction between mutant β-catenin and its cognate E3 ligase, SCFβ-TrCP, thereby promoting its ubiquitination and subsequent degradation by the proteasome[1][2]. Western blotting is a fundamental technique to qualitatively and semi-quantitatively measure the reduction in cellular β-catenin levels following treatment with NRX-252262, providing a direct readout of the compound's activity.

Signaling Pathway

Experimental Design and Workflow

A typical Western blot experiment to assess the activity of NRX-252262 involves treating a suitable cell line with the compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and detecting the target protein (β-catenin) and a loading control using specific antibodies.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| NRX-252262 | MedChemExpress | HY-111760 |

| HEK293T cells expressing S33E/S37A mutant β-catenin | - | - |

| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| Cell Lysis Buffer (1X) | Cell Signaling Technology | 9803 |

| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Technology | 5872 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Laemmli Sample Buffer | Bio-Rad | 1610747 |

| Precast Polyacrylamide Gels | Bio-Rad | 4561096 |

| PVDF Membrane | Millipore | IPVH00010 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| Tris-Buffered Saline with Tween 20 (TBST) | - | - |

| Anti-β-catenin Antibody | Cell Signaling Technology | 8480 |

| Anti-GAPDH Antibody (Loading Control) | Cell Signaling Technology | 2118 |

| HRP-conjugated Anti-rabbit IgG | Cell Signaling Technology | 7074 |

| Chemiluminescent Substrate | Thermo Fisher Scientific | 34580 |

Detailed Experimental Protocol

1. Cell Culture and Treatment

a. Culture HEK293T cells expressing S33E/S37A mutant β-catenin in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

b. Seed cells in 6-well plates and grow to 70-80% confluency.

c. Prepare a stock solution of NRX-252262 in DMSO.

d. Treat cells with varying concentrations of NRX-252262 (e.g., 0, 1, 5, 10, 35, 50 µM) for a specified time course (e.g., 0, 4, 8, 12, 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. A vehicle-only (DMSO) control is essential.

2. Cell Lysis and Protein Quantification

a. After treatment, wash the cells twice with ice-cold PBS.

b. Add 100-200 µL of ice-cold Cell Lysis Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail to each well.

c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.